dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
Description
Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a synthetic small molecule characterized by a central benzene-1,3-dicarboxylate ester core. Key structural features include:
- Sulfonamide linkage: A sulfonyl group bridges the central benzene ring to a substituted phenyl moiety.
- Chlorophenyl-Schiff base: The 4-chloro-3-aminophenyl group is functionalized with an (E)-configured Schiff base (methylideneamino) linked to a 2-hydroxynaphthalene substituent.
- Ester groups: The two methyl ester groups at positions 1 and 3 enhance solubility and modulate electronic properties.
The 2-hydroxynaphthalene moiety may confer enhanced π-π stacking interactions with biological targets, while the sulfonamide group could improve membrane permeability and target binding .
Properties
Molecular Formula |
C27H21ClN2O7S |
|---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
dimethyl 5-[[4-chloro-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C27H21ClN2O7S/c1-36-26(32)17-11-18(27(33)37-2)13-19(12-17)30-38(34,35)20-8-9-23(28)24(14-20)29-15-22-21-6-4-3-5-16(21)7-10-25(22)31/h3-15,30-31H,1-2H3 |
InChI Key |
BPYSVOPMUMPLQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing crucial roles in determining the outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Bioactivity : The target compound’s Schiff base and sulfonamide groups align with bioactive motifs in analogues. For example, 1,3-dioxolane dicarboxylates (MIC: 4.8–5000 µg/mL) and triazole derivatives (ED50: 10 mg/kg) show antimicrobial and anticancer activities, respectively .
The sulfonamide linkage is shared with dimethyl 5-[(4-methylbenzenesulfonyl)amino]benzene-1,3-dicarboxylate , suggesting comparable physicochemical properties (e.g., logP, hydrogen-bonding capacity).
Computational Similarity Analysis
- Tanimoto Coefficient : Structural similarity metrics (e.g., Tanimoto >0.8) indicate that the target compound shares >70% similarity with sulfonamide-containing dicarboxylates and Schiff base derivatives .
- Dice Index : Functional group alignment (sulfonamide, ester, aromatic rings) further supports similarity to antimicrobial dioxolane dicarboxylates .
Bioactivity Profile Clustering
Research Implications
The target compound’s structural hybridity positions it as a candidate for:
- Antimicrobial Development : Leveraging the sulfonamide group’s proven role in disrupting folate metabolism in pathogens .
- Kinase Inhibition : The 2-hydroxynaphthalene moiety may mimic ATP-binding motifs in kinases, as seen in similar phytocompounds .
Further studies should prioritize synthesis, MIC determination, and molecular docking to validate these hypotheses.
Biological Activity
Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Amino group : Involved in various biochemical interactions.
- Sulfonamide moiety : Known for antibacterial properties.
- Naphthalene derivative : Often associated with diverse pharmacological effects.
Antibacterial Activity
Research has indicated that compounds with sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are valuable in managing urinary tract infections . The synthesized derivatives have shown strong inhibitory activity against these enzymes, indicating potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group likely interferes with enzyme function, a common mechanism in many pharmaceuticals.
- Molecular Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological efficacy .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various synthesized compounds similar to this compound, it was found that certain derivatives exhibited significant antibacterial activity against multiple strains. The study utilized standard disk diffusion methods to assess the effectiveness of these compounds .
| Compound Name | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Strong | Moderate |
| Compound B | Moderate | Strong |
| Dimethyl Compound | Moderate | Strong |
Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of related compounds. The results indicated that several derivatives showed promising AChE inhibitory activity, which is critical for developing treatments for cognitive disorders.
| Compound Name | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| Compound A | 85 | 50 |
| Compound B | 90 | 70 |
| Dimethyl Compound | 80 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
